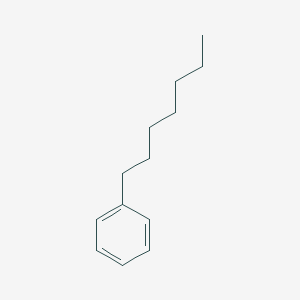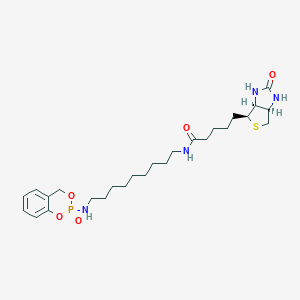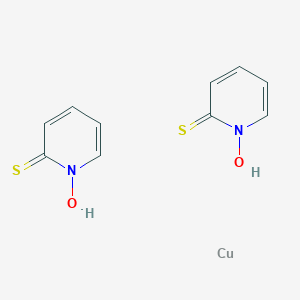
CopperPyrithione
Overview
Description
CopperPyrithione, also known as this compound, is a useful research compound. Its molecular formula is C10H10CuN2O2S2 and its molecular weight is 317.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Yeast Growth Inhibition : Copper Pyrithione increases cellular copper levels, leading to the inactivation of iron-sulfur cluster-containing proteins in yeast, thus inhibiting its growth. This action mechanism is similar in the scalp fungus Malassezia globosa, suggesting its potential in antimicrobial applications (Reeder et al., 2011).
Bacterial Uptake Mechanism : Specific membrane transporters in bacteria facilitate the uptake of Copper Pyrithione and its metal complexes, impacting the antimicrobial efficacy of pyrithione-based compounds (Salcedo-Sora et al., 2021).
Environmental and Marine Applications
Antifouling Properties : Copper Pyrithione shows promise as an antifoulant in marine paints, replacing harmful substances like tributyltin (TBT). Studies indicate rapid degradation in water to less toxic compounds, preventing sediment accumulation and showing a favorable environmental profile (Turley et al., 2000).
Synergistic Effects with Zinc : When combined with zinc in antifouling paints, Copper Pyrithione exhibits synergistic toxic effects on marine organisms. This synergy could be due to the formation of copper pyrithione, highlighting the need for considering these combined effects in environmental risk assessments (Bao et al., 2008).
Photodegradation and Environmental Fate
Toxicity Reduction through UV Irradiation : Copper Pyrithione's degradation via UV-A irradiation indicates a reduction in toxicity, although degradation products may still pose environmental risks. This highlights the importance of understanding the fate of Copper Pyrithione in light-exposed environments (Okamura et al., 2006).
Impact on Freshwater Macrophyte : Studies on the freshwater macrophyte Lemna gibba G3 show that Copper Pyrithione inhibits growth and causes morphological changes, indicating its potential impact on primary producers in aquatic ecosystems (Okamura et al., 2012).
Cancer Research
- Cytotoxic and Antibacterial Activity : Copper Pyrithione complexes show significant cytotoxic activity against cancer cells, with improved water solubility and potent antibacterial properties. This suggests a potential role in cancer treatment and antimicrobial applications (Mishra et al., 2023).
Mechanism of Action
Target of Action
Copper Pyrithione (CuPT) is known to target a variety of organisms, including bacteria, fungi, and algae . It has also been found to have significant biological activity against cancer cells . In the context of its use as an antifouling agent, the primary targets are marine organisms that contribute to biofouling, such as marine algae and slime-forming bacteria .
Mode of Action
CuPT acts on microbial membranes to eliminate certain ion gradients that are used by bacteria to store energy and by fungi as the source of energy for nutrient transport . It has been found that pyrithione, the active portion of CuPT, eliminates fungal membrane charge gradients and inhibits the membrane-associated proton pump . This activity would inhibit membrane transport of nutrients, leading to starvation and eventual death of the target organisms .
Biochemical Pathways
It is known that the compound disrupts ion gradients across cell membranes, which are crucial for various cellular functions . This disruption can lead to a collapse of H+ gradients, K+ gradients, and other cell ion gradients important to cell function .
Pharmacokinetics
CuPT has extremely low aqueous solubility, which limits its applicability . Researchers have developed a series of peg-substituted pyrithione copper (ii) complexes with significantly increased aqueous solubility . These complexes retain the biological activity of CuPT while improving its solubility, thereby potentially enhancing its bioavailability .
Result of Action
The action of CuPT results in a variety of molecular and cellular effects. For instance, it has been found to induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress . In zebrafish embryos, exposure to CuPT resulted in morphological abnormalities in notochord and muscle architecture . At the molecular level, CuPT exposure led to a significant decrease in the expression of genes involved in antioxidant response, detoxification, Cu transport, energy metabolism, and cell cycle regulation .
Safety and Hazards
Copper Pyrithione is harmful if swallowed and fatal if inhaled . It may cause skin irritation and serious eye damage . It is recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood . In case of contact with skin or eyes, immediate medical attention is required .
Future Directions
The global Copper Pyrithione market size was estimated at USD 418.57 million in 2021, USD 452.94 million in 2022, and is projected to grow at a Compound Annual Growth Rate (CAGR) of 8.38% to reach USD 678.64 million by 2027 . This suggests a promising future for Copper Pyrithione in various industries.
Biochemical Analysis
Biochemical Properties
Copper Pyrithione interacts with various enzymes and proteins in biochemical reactions. It has shown excellent biological activity against cancer cells and bacterial cells . The copper pyrithione complex is more thermodynamically stable, and copper has a higher affinity for the pyrithione ligands than other metals .
Cellular Effects
Copper Pyrithione has been found to induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress . It suppresses all parameters in the neurite outgrowth assays, including neurite length . It also downregulates the expression of genes involved in neurodevelopment and maturation and upregulates astrocyte markers .
Molecular Mechanism
Copper Pyrithione exerts its effects at the molecular level through various mechanisms. It has been used as a catalyst for the oxidation of secondary and primary benzyl alcohols to furnish corresponding carbonyl compounds in high yields of up to 98% . This type of reaction can be carried out in mild conditions, using molecular oxygen or air as the oxidant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper Pyrithione change over time. For instance, in a study on rainbow trout, a 24-hour acute exposure to Copper Pyrithione induced 85% mortality in 15 hours . The 8- and 16-day toxicokinetics showed a greater accumulation of copper in the gills of fish exposed to Copper Pyrithione compared to fish exposed to Cu 2+ from CuSO 4 .
Dosage Effects in Animal Models
The effects of Copper Pyrithione vary with different dosages in animal models. In zebrafish embryos, exposure to increasing concentrations of Copper Pyrithione for 24 hours resulted in morphological abnormalities at concentrations of 12 µg/L and higher . At 120 hours post-fertilization, 47% of the 64 µg/L Copper Pyrithione treated embryos hatched .
Metabolic Pathways
It is known that Copper Pyrithione induces mitochondrial dysfunction and promotes the generation of reactive oxygen species .
Transport and Distribution
Copper Pyrithione is transported and distributed within cells and tissues. The 8- and 16-day toxicokinetics showed a greater accumulation of copper in the gills of fish exposed to Copper Pyrithione compared to fish exposed to Cu 2+ from CuSO 4 .
Subcellular Localization
It is known that Copper Pyrithione induces mitochondrial dysfunction , suggesting that it may localize to the mitochondria within cells.
Properties
IUPAC Name |
copper;1-hydroxypyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCWVQDOPICKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10CuN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154592-20-8 | |
| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


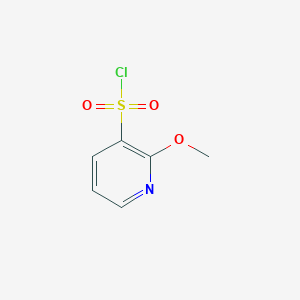
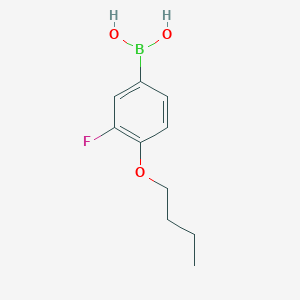
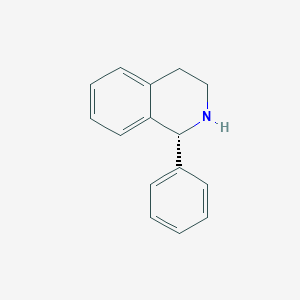
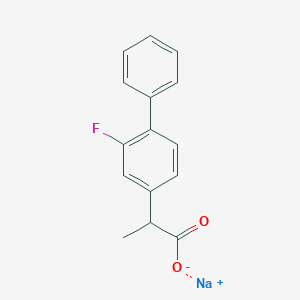

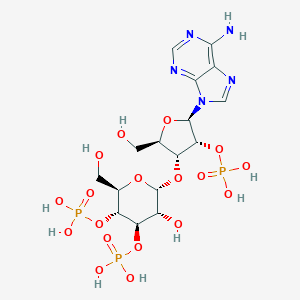

![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)

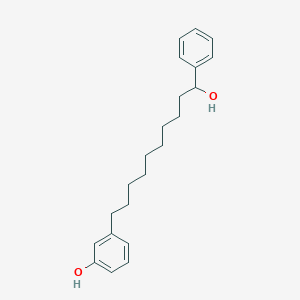
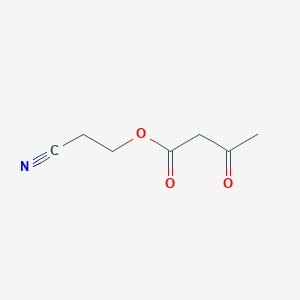
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
